(Propylsulfanyl)methanimidamide hydrobromide
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Overview
Description
(Propylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C₄H₁₁BrN₂S. It is known for its versatile applications in various fields, including pharmaceuticals, environmental research, and organic synthesis . This compound has garnered attention due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (propylsulfanyl)methanimidamide hydrobromide typically involves the reaction of propylamine with carbon disulfide to form propylisothiocyanate. This intermediate is then reacted with methylamine to yield (propylsulfanyl)methanimidamide, which is subsequently treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thiols and amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Propylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anti-cancer properties and minimal side effects in clinical trials.
Industry: Utilized in the development of new materials and pollution management strategies.
Mechanism of Action
The mechanism of action of (propylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
- (Ethylsulfanyl)methanimidamide hydrobromide
- (Butylsulfanyl)methanimidamide hydrobromide
- (Methylsulfanyl)methanimidamide hydrobromide
Comparison: (Propylsulfanyl)methanimidamide hydrobromide stands out due to its unique balance of hydrophobic and hydrophilic properties, which enhances its solubility and bioavailability. Compared to its analogs, it exhibits a broader range of biological activities and higher potency in certain applications .
Properties
IUPAC Name |
propyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.BrH/c1-2-3-7-4(5)6;/h2-3H2,1H3,(H3,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAUDJMXZTGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(=N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910236 |
Source
|
Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-75-6 |
Source
|
Record name | Pseudourea, 2-propyl-2-thio-, monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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